molecular formula C11H15N3O3 B1373096 ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate CAS No. 1190897-26-7

ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Cat. No.: B1373096
CAS No.: 1190897-26-7
M. Wt: 237.25 g/mol
InChI Key: NMPMZCGARURKBH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It has a molecular weight of 237.26 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El-Mariah, Hosny, and Deeb (2006) involved synthesizing a series of pyridazino compounds, including derivatives related to ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate, and tested their antimicrobial activity against six microorganisms. This highlights the potential use of such compounds in the development of antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Transformation into Di- and Triheterocyclic Systems

Śladowska et al. (1997) reported the transformation of pyrido[2,3-d]pyrimidine derivatives, analogous to this compound, into new heterocyclic systems, demonstrating the versatility of these compounds in creating complex molecular structures (Śladowska et al., 1997).

Synthesis of Novel Heterocycles

Deeb et al. (1992) explored the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyndazines, related to the ethyl 3-hydroxy compound, which could be significant in the discovery of new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Deeb et al., 1992).

Novel Polyheterocyclic Ring System

Nagamatsu et al. (1991) described the synthesis of a novel polyheterocyclic ring system starting from ethyl 2-aminopyridine-3-carboxylate, showing the utility of such ethyl derivatives in creating new and complex ring systems with potential biological activities (Nagamatsu et al., 1991).

Safety and Hazards

The compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, it can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . It can also activate or inhibit transcription factors, resulting in changes in gene expression . Additionally, it interacts with cell surface receptors, modulating their activity and affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution can also be influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it interacts with specific biomolecules and exerts its effects . The compound’s subcellular localization can also influence its stability and activity .

Properties

IUPAC Name

ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMZCGARURKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC(=O)NN=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676876
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190897-26-7
Record name Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 2
ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
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ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
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ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
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ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Reactant of Route 6
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ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

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